molecular formula C24H29ClN2O9 B562356 Amlodipine-d4 Maleic Acid Salt CAS No. 1185246-15-4

Amlodipine-d4 Maleic Acid Salt

Cat. No.: B562356
CAS No.: 1185246-15-4
M. Wt: 529.0 g/mol
InChI Key: TZNOWAJJWCGILX-CIPKXTDXSA-N
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Description

Amlodipine-d4 Maleic Acid Salt is a deuterated form of Amlodipine, a well-known dihydropyridine calcium channel blocker. This compound is primarily used as an internal standard for the quantification of Amlodipine in various analytical applications. The deuterium atoms in this compound provide enhanced stability and allow for precise mass spectrometric analysis.

Biochemical Analysis

Biochemical Properties

Amlodipine-d4 Maleic Acid Salt plays a significant role in biochemical reactions by inhibiting the influx of calcium ions across cell membranes. This inhibition is more pronounced in vascular smooth muscle cells compared to cardiac muscle cells. The compound interacts with both dihydropyridine and nondihydropyridine binding sites, leading to a reduction in peripheral vascular resistance and blood pressure. Additionally, this compound has antioxidant properties and can enhance the production of nitric oxide, a crucial vasodilator .

Cellular Effects

This compound affects various cell types and cellular processes. It acts as a vasodilator by relaxing the smooth muscle in the arterial walls, thereby reducing total peripheral resistance . This compound also influences cell signaling pathways by regulating membrane fluidity and cholesterol deposition . Furthermore, this compound stimulates nitric oxide production, which plays a vital role in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves selective inhibition of calcium ion influx in cardiac and vascular smooth muscle cells. By binding to dihydropyridine and nondihydropyridine sites, it prevents calcium-induced contractions in these cells. This action results in vasodilation and a decrease in blood pressure. Additionally, this compound regulates membrane fluidity, stimulates nitric oxide production, and acts as an antioxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits a prolonged half-life due to its high efficiency. Studies have shown that it remains stable under various conditions, ensuring consistent results in long-term experiments . Degradation may occur over extended periods, potentially affecting its efficacy and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause systemic hypotension and other toxic effects . It is crucial to monitor the dosage carefully to avoid potential toxicity while achieving the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation. The compound also interacts with enzymes and cofactors involved in nitric oxide production, enhancing its vasodilatory effects . Additionally, stable isotope labeling allows researchers to study these metabolic pathways in vivo safely.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which impacts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell . This subcellular localization is crucial for its role in regulating calcium ion influx and nitric oxide production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine-d4 Maleic Acid Salt involves the incorporation of deuterium atoms into the Amlodipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their conversion into the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Amlodipine-d4 Maleic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Amlodipine-d4 Maleic Acid Salt is widely used in scientific research due to its stability and precise analytical properties. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Amlodipine.

    Biology: Employed in studies involving calcium channel blockers and their effects on cellular processes.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Amlodipine in the body.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Amlodipine.

Mechanism of Action

Amlodipine-d4 Maleic Acid Salt exerts its effects by blocking L-type calcium channels in cardiac and vascular smooth muscle. This action inhibits calcium influx, leading to relaxation of the smooth muscle and vasodilation. The compound’s deuterated form allows for precise tracking and quantification in various studies, providing insights into its pharmacological effects.

Comparison with Similar Compounds

    Amlodipine: The non-deuterated form of the compound, widely used as an antihypertensive and antianginal agent.

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Felodipine: A related compound used in the treatment of hypertension and angina.

Uniqueness: Amlodipine-d4 Maleic Acid Salt is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and analytical applications, distinguishing it from its non-deuterated counterparts.

Properties

CAS No.

1185246-15-4

Molecular Formula

C24H29ClN2O9

Molecular Weight

529.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2;

InChI Key

TZNOWAJJWCGILX-CIPKXTDXSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O

Synonyms

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4 Maleic Acid Salt; 

Origin of Product

United States

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